

Discovery and history of (4-(4-Fluorophenoxy)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(4-Fluorophenoxy)phenyl)boronic acid

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An In-depth Technical Guide to **(4-(4-Fluorophenoxy)phenyl)boronic acid**: Synthesis, Characterization, and Applications

Executive Summary

(4-(4-Fluorophenoxy)phenyl)boronic acid, with CAS Number 361437-00-5, is a highly valuable synthetic intermediate in modern organic chemistry.^{[1][2]} Its structural architecture, featuring a diaryl ether linkage and a fluorine-substituted aromatic ring, makes it a sought-after building block in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, from its historical context within the broader class of arylboronic acids to detailed synthetic protocols, characterization data, and its pivotal role in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind experimental procedures and offers practical insights for researchers, scientists, and drug development professionals.

The Ascendancy of Arylboronic Acids: A Historical Perspective

The journey of boronic acids began in 1860 with Edward Frankland's first synthesis of ethylboronic acid.^[3] For over a century, their synthetic utility remained relatively niche. This

landscape was irrevocably altered in 1979 when Akira Suzuki and Norio Miyaura reported a novel palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides.^{[4][5]} This reaction, now globally recognized as the Suzuki-Miyaura coupling, offered an exceptionally robust and versatile method for forging carbon-carbon bonds, particularly in the synthesis of biaryl and poly-aryl structures.^{[4][6][7]}

The significance of this discovery cannot be overstated. Arylboronic acids emerged as star players due to their remarkable stability to air and moisture, low toxicity, and broad functional group tolerance—a stark contrast to many other organometallic reagents like Grignards or organolithiums.^{[7][8]} This combination of stability and reactivity propelled them to the forefront of synthetic chemistry, particularly in the pharmaceutical industry where the construction of complex molecular architectures is paramount.^{[8][9][10]} The development of specialized boronic acids like **(4-(4-Fluorophenoxy)phenyl)boronic acid** is a direct consequence of this chemical revolution, designed to introduce specific, high-value structural motifs into target molecules.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. **(4-(4-Fluorophenoxy)phenyl)boronic acid** is a white to off-white solid at room temperature, with its key identifiers and properties summarized below.^[11]

Property	Value	Source(s)
IUPAC Name	(4-(4-Fluorophenoxy)phenyl)boronic acid	[12]
CAS Number	361437-00-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₀ BFO ₃	[1] [12]
Molecular Weight	232.02 g/mol	[1] [12]
MDL Number	MFCD13182406	[2] [12]
Appearance	Solid	[11]
Storage Conditions	Inert atmosphere, 2-8°C	[1] [11]
SMILES	OB(O)C1=CC=C(OC2=CC=C(F)C=C2)C=C1	[12]
InChI Key	BXLDWIUCAAJXIZ-UHFFFAOYSA-N	[11]

Synthesis and Mechanistic Insights: A Validated Protocol

The synthesis of arylboronic acids is a well-established field, with several reliable methods at the disposal of the modern chemist.^[8] The most common and industrially scalable approach involves the reaction of an organometallic intermediate (typically an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.^{[8][13][14]}

This section details a robust, field-proven protocol for the synthesis of **(4-(4-Fluorophenoxy)phenyl)boronic acid**, starting from the commercially available 1-bromo-4-(4-fluorophenoxy)benzene.

Experimental Protocol: Synthesis of (4-(4-Fluorophenoxy)phenyl)boronic acid

Step 1: Lithiation of 1-bromo-4-(4-fluorophenoxy)benzene

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
- Cool the solution to -78 °C using a dry ice/acetone bath.
 - Expert Insight: The extreme low temperature is critical to prevent side reactions. The aryllithium intermediate is highly reactive and can react with the THF solvent or other electrophiles if the temperature rises. This ensures the selective formation of the desired organometallic species.
- Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
- Stir the resulting mixture at -78 °C for 1 hour. The lithium-halogen exchange is typically rapid at this temperature.

Step 2: Borylation

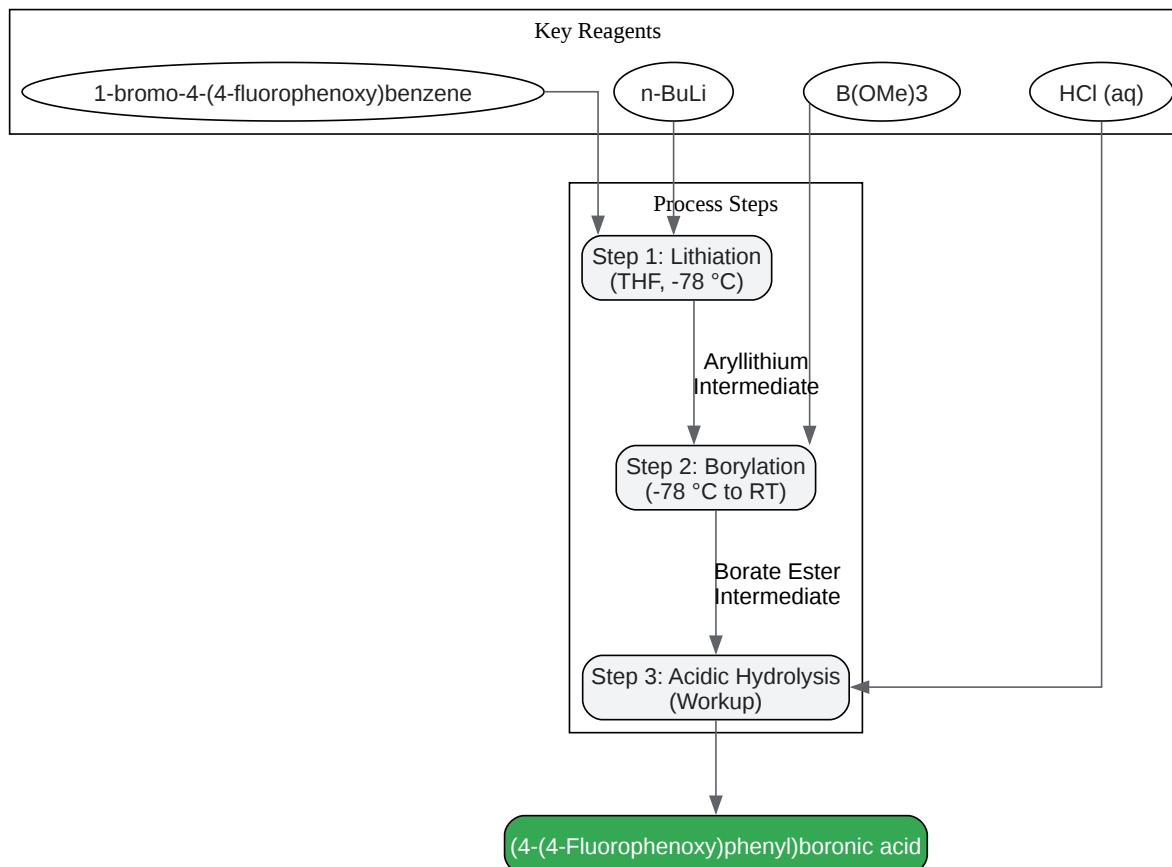
- In a separate flame-dried flask, prepare a solution of trimethyl borate ($B(OMe)_3$, 1.5 eq) in anhydrous THF.
- Slowly add the solution of trimethyl borate to the aryllithium solution at -78 °C.
 - Expert Insight: The borate ester is added to the aryllithium (and not the other way around) to maintain an excess of the borate, which minimizes the formation of diaryl and triaryl borate side products. The reaction is highly exothermic and requires slow addition to control the temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

Step 3: Hydrolysis and Isolation

- Cool the reaction mixture to 0 °C in an ice bath.

- Slowly quench the reaction by adding aqueous hydrochloric acid (HCl, 2 M) until the pH is acidic (~pH 2).
 - Trustworthiness Check: The acidic workup is essential for two reasons: it protonates any remaining aryllithium or basic species, and more importantly, it hydrolyzes the borate ester intermediate to the desired boronic acid.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or trituration with a non-polar solvent like hexanes to yield pure **(4-(4-Fluorophenoxy)phenyl)boronic acid**.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **(4-(4-Fluorophenoxy)phenyl)boronic acid**.

Spectroscopic Characterization

Unambiguous characterization of the final product is a cornerstone of synthetic chemistry. The following table outlines the expected spectroscopic data for **(4-(4-Fluorophenoxy)phenyl)boronic acid** based on its structure.

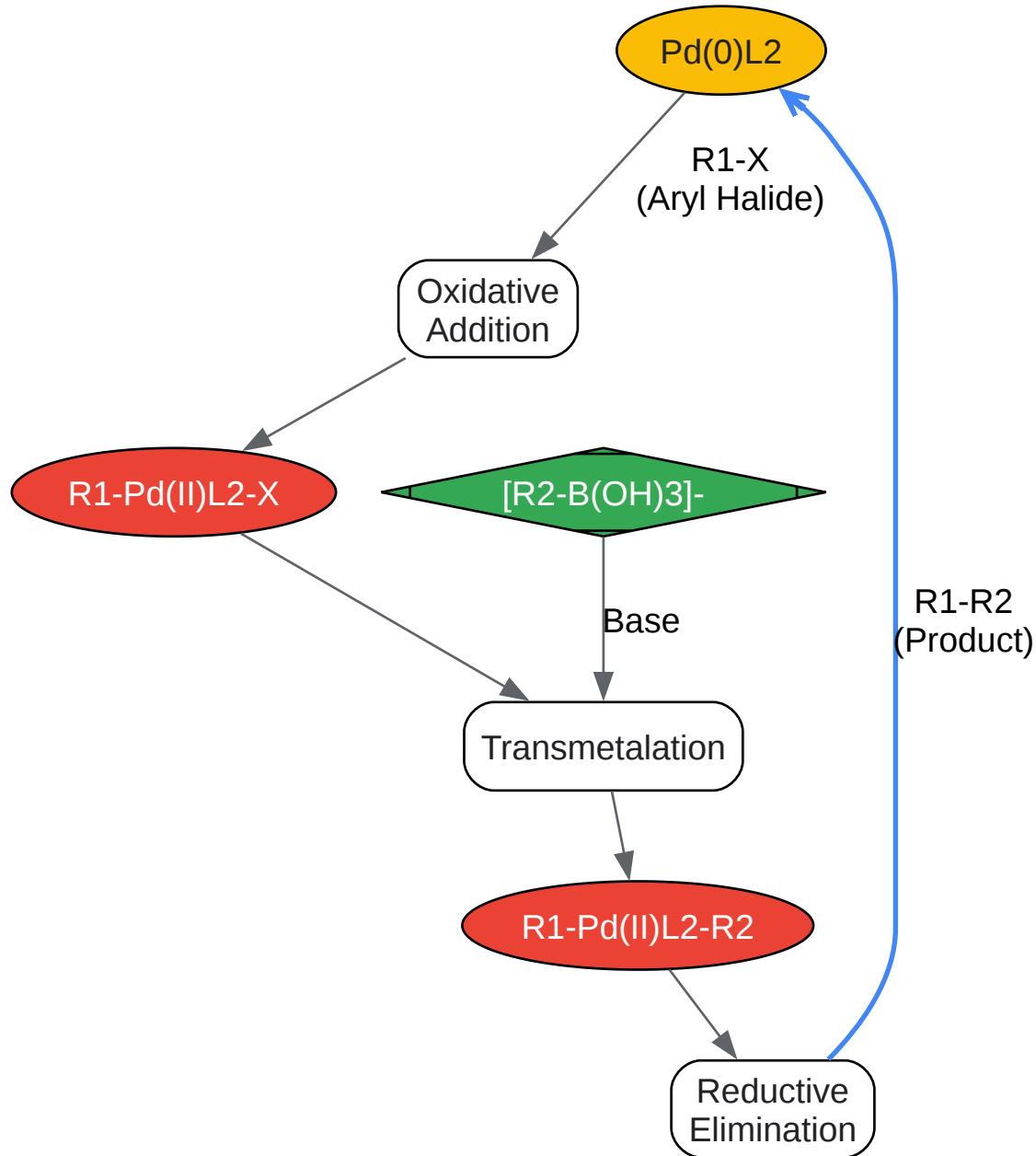
Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Multiple doublets and triplets between δ 7.0-8.0 ppm. The protons on the boronic acid-bearing ring will appear as a pair of doublets (AA'BB' system), as will the protons on the fluorophenoxy ring.- Boronic Acid Protons: A broad singlet for the $-\text{B}(\text{OH})_2$ protons, which is D_2O exchangeable. Its chemical shift can vary significantly.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Multiple signals in the aromatic region (δ 115-165 ppm).- C-B Bond: The carbon atom directly attached to the boron will be broad and may be difficult to observe, appearing around δ 130-140 ppm.- C-F Bond: The carbon attached to fluorine will show a large coupling constant ($^1\text{JCF} \approx 245$ Hz).
¹⁹ F NMR	A single resonance (singlet or multiplet depending on coupling to ortho protons) in the typical aryl fluoride region (approx. -110 to -120 ppm, relative to CFCl_3).
MS (ESI-)	Expected $[\text{M}-\text{H}]^-$ peak at m/z 231.0. Depending on the conditions, adducts with solvent or bases may be observed.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(4-(4-Fluorophenoxy)phenyl)boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^[15] This reaction enables the precise and efficient installation of the 4-(4-fluorophenoxy)phenyl moiety onto a variety of molecular scaffolds.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds via a well-understood catalytic cycle involving a Palladium(0) active species.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of (4-(4-Fluorophenoxy)phenyl)boronic acid with an Aryl Bromide

- To a reaction vial, add the aryl bromide (1.0 eq), **(4-(4-Fluorophenoxy)phenyl)boronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq).
 - Expert Insight: An excess of the boronic acid is used to drive the reaction to completion. The choice of base is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[16]
- Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.
- Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF).[17]
 - Trustworthiness Check: Degassing the solvent is critical for removing dissolved oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.
- Heat the reaction mixture (typically 80-110 °C) with stirring for the required time (2-24 hours), monitoring by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove the inorganic base and boronic acid byproducts.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

Significance in Medicinal Chemistry and Drug Discovery

The structural features of **(4-(4-Fluorophenoxy)phenyl)boronic acid** are particularly relevant in drug design.[18]

- Diaryl Ether Linkage: This is a common and privileged scaffold in medicinal chemistry. It provides a conformationally flexible yet stable link between two aromatic rings, allowing for optimal positioning of pharmacophoric elements to interact with biological targets.

- Terminal Fluorine Atom: The incorporation of fluorine is a widely used strategy in drug development.[19] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve pharmacokinetic properties such as membrane permeability and bioavailability.[20]

This building block is therefore used to synthesize compounds for a wide range of therapeutic areas. The related (4-phenoxyphenyl)boronic acid is a key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers.[21][22] The presence of the fluorophenoxy group offers a pre-installed modification that medicinal chemists can leverage to fine-tune the properties of new drug candidates. The growing number of FDA-approved drugs containing a boronic acid moiety itself, such as Bortezomib, highlights the increasing acceptance and importance of boron chemistry in medicine.[10][18][23]

Conclusion

(4-(4-Fluorophenoxy)phenyl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation. Its value is rooted in the historical development of boronic acid chemistry and the transformative power of the Suzuki-Miyaura coupling reaction. A thorough understanding of its synthesis, characterization, and reactivity allows researchers to strategically incorporate the valuable 4-(4-fluorophenoxy)phenyl motif into complex molecules, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science. The protocols and insights provided in this guide serve as a reliable foundation for the successful application of this versatile building block.

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